molecular formula C20H19N5O2 B2758547 N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1206991-15-2

N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide

Cat. No. B2758547
CAS RN: 1206991-15-2
M. Wt: 361.405
InChI Key: SZPGDWLTNHVFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.405. The purity is usually 95%.
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Scientific Research Applications

Anti-HIV Activity

Compounds with the [1,2,4]triazolo[4,3-c]quinazolin-2-amine structure have been studied for their potential as anti-HIV agents. The presence of specific substituents can enhance their activity against HIV1 and HIV2 strains. This suggests that our compound of interest could be optimized and developed further to create new anti-HIV medications .

Antibacterial Properties

The antibacterial activity of triazoloquinazoline derivatives has been noted, particularly against gram-positive and gram-negative bacteria. This class of compounds, including our subject compound, could be valuable in the development of new antibacterial agents, especially given the rising concern over antibiotic resistance .

Antitubercular Potential

Similar compounds have shown potent activity against tuberculosis-causing bacteria. Given the structure of N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide , it may also possess antitubercular properties that could contribute to the treatment of TB, particularly multidrug-resistant and extensively drug-resistant strains .

Anticancer Applications

Triazoloquinazolines have been identified as potential anticancer agents due to their ability to interact with various enzymes and receptors. The unique structure of our compound could be explored for its efficacy in cancer treatment, possibly as an intercalative agent that targets DNA or topoisomerase II .

Antifungal Uses

The triazole moiety is a common feature in many clinically used antifungal drugs. The structural similarity of our compound to known antifungals suggests it could be investigated for its antifungal properties, potentially leading to the development of new treatments for fungal infections .

Anticonvulsant Effects

Compounds containing the triazole ring have been associated with anticonvulsant activities. This opens up the possibility of researching our compound for use in treating seizure disorders, contributing to the array of available anticonvulsant medications .

Mechanism of Action

Target of Action

Triazole compounds, which are part of this compound’s structure, are known to bind with a variety of enzymes and receptors in biological systems . This suggests that the compound could have multiple targets, depending on the specific biological context.

Mode of Action

Triazole compounds are known to interact with their targets through the formation of hydrogen bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected. These could include pathways related to the function of the enzymes or receptors that the compound targets.

Pharmacokinetics

The presence of the triazole ring in the compound’s structure could potentially enhance its pharmacokinetic properties . Triazole rings are known to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Compounds with similar structures have shown promising antimicrobial, antitubercular, and anti-hiv activities . This suggests that this compound could have similar effects, depending on the specific biological context.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-12-7-8-13(2)16(9-12)22-17(26)10-25-20(27)24-11-21-18-14(3)5-4-6-15(18)19(24)23-25/h4-9,11H,10H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPGDWLTNHVFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide

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